

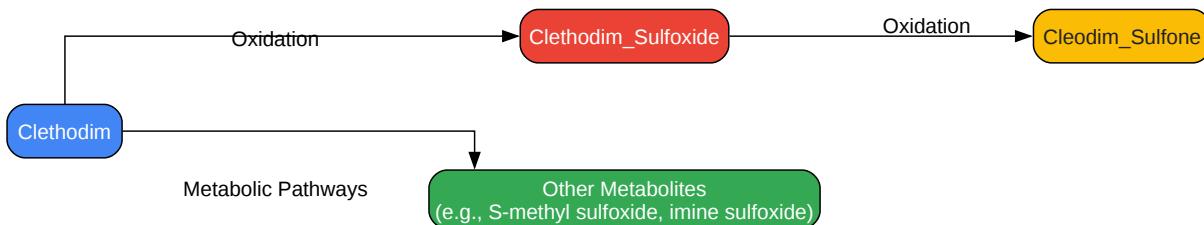
Absorption, Distribution, Metabolism, and Excretion (ADME)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clethodim Sulfoxide*

Cat. No.: *B123023*


[Get Quote](#)

Studies on the parent compound, clethodim, indicate rapid and extensive absorption following oral administration in rats, with approximately 88-95% of the dose being absorbed.[2]

Elimination is also rapid, with the majority of the administered dose excreted within 48 hours, primarily in the urine.[2] There is no evidence of significant bioaccumulation.[2]

Clethodim is extensively metabolized, with the primary routes being oxidation and subsequent hydroxylation or demethylation.[2][4] The major metabolite found in excreta is **clethodim sulfoxide**, accounting for a significant portion of the administered dose in urine.[2][4] Other metabolites include clethodim sulfone, S-methyl sulfoxide, and various imine and oxazole derivatives.[2][3][4]

The metabolic pathway from clethodim to **clethodim sulfoxide** and other metabolites is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Metabolic conversion of Clethodim.

Toxicological Profile

The toxicological data for clethodim and its metabolites, including **clethodim sulfoxide**, have been evaluated by various regulatory bodies. In many toxicological studies, the administered compound was the parent clethodim; however, due to its rapid metabolism, the observed effects are often attributable to a mixture of the parent compound and its metabolites, with **clethodim sulfoxide** being a major component.

Acute Toxicity

The acute toxicity of clethodim and its metabolites is considered to be low to moderate. The following table summarizes the available acute toxicity data.

Test Substance	Species	Route	LD50/LC50	Reference
Clethodim	Rat (male)	Oral	1630 mg/kg bw	[1]
Clethodim	Rat (female)	Oral	1360 mg/kg bw	[1]
Clethodim	Rabbit	Dermal	>5000 mg/kg bw	[1]
Clethodim	Rat	Inhalation (4h)	>3.9 mg/L	[1]
Clethodim Sulfoxide	-	-	Data not available; considered to be covered by studies on the parent compound	[2]
Clethodim Imine Sulfone	Rat	Oral	>1400 mg/kg bw	[2]
Clethodim 5-OH Sulfone	Rat	Oral	>1400 mg/kg bw	[2]

Subchronic and Chronic Toxicity

Repeated dose studies in various animal models have identified the liver as a primary target organ for clethodim and its metabolites.[\[3\]](#)[\[5\]](#) Observed effects include increased liver weight and centrilobular hypertrophy.[\[3\]](#)

Study Type	Species	NOAEL	LOAEL	Key Findings	Reference
90-day Oral	Rat	-	-	Liver effects (increased weight, hypertrophy)	[5]
1-year Oral	Dog	1 mg/kg bw/day	75 mg/kg bw/day	Effects on the liver	[3]
18-month Carcinogenicity	Mouse	200 ppm (equivalent to 30 mg/kg bw/day)	1000 ppm	Hepatic effects, increased alveolar macrophages	[3]
2-year Chronic/Carcinogenicity	Rat	500 ppm (equal to 16 mg/kg bw/day)	2500 ppm	Decreased body weight gain, increased liver weight	[3]

Genotoxicity

Clethodim and its metabolites have been tested in a range of in vitro and in vivo genotoxicity assays. The overall conclusion from these studies is that clethodim and its metabolites are not genotoxic.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Assay	Test Substance	Result	Reference
Ames Test	Clethodim	Negative	[1]
Unscheduled DNA Synthesis (in vivo)	Clethodim	Negative	[1]
Chromosomal Aberration (in vivo)	Clethodim	Negative	[1]
Gene Mutation (in vitro)	Clethodim Imine Sulfone	Negative	[2]
Chromosomal Aberration (in vitro)	Clethodim Imine Sulfone	Negative	[2]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats with clethodim. The results of these studies indicate that clethodim is not likely to be carcinogenic to humans.[\[1\]](#)[\[2\]](#)
[\[5\]](#)

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on clethodim and some of its metabolites. No adverse effects on reproduction were observed in a two-generation study in rats.[\[3\]](#) Developmental toxicity, such as reduced fetal body weight and skeletal variations, was observed in rats at maternally toxic doses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

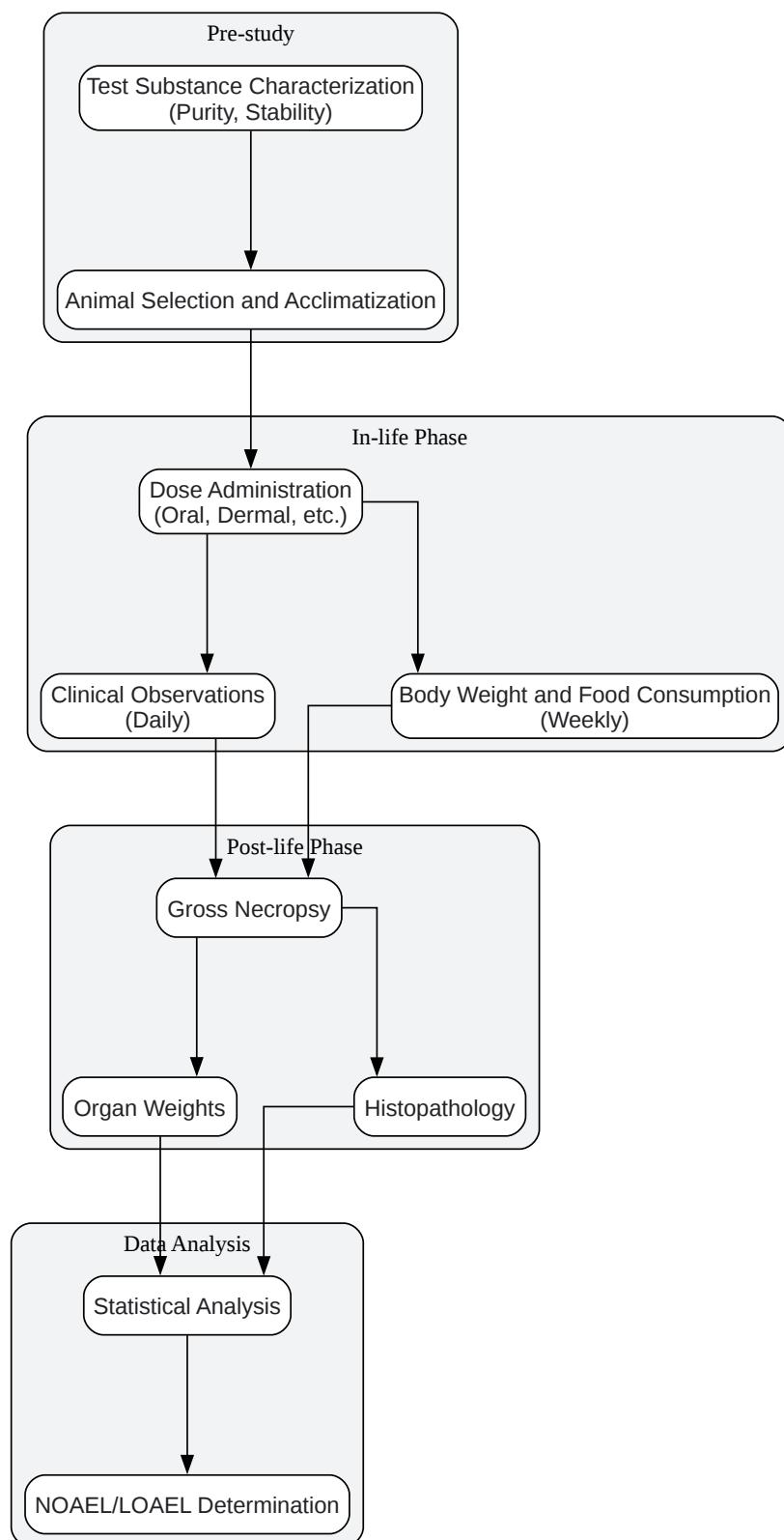
Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Developmental	Rat	100 mg/kg bw/day	350 mg/kg bw/day	Fetal toxicity at maternally toxic doses	[3]
Developmental	Rabbit	-	-	No teratogenic effects	[2]
Two-generation	Rat	500 ppm (equal to 39 mg/kg bw/day)	-	No adverse effects on reproduction	[3]
Developmental (Clethodim Imine Sulfone)	Rat	10 mg/kg bw/day	100 mg/kg bw/day	Reduced fetal weight and skeletal findings at high dose	[2]

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have shown no evidence of neurotoxic effects from clethodim.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of clethodim in plants is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4] While this target is specific to plants, inhibition of ACCase in mammals has been shown to have developmental toxicity effects.[6][7] The proposed toxicological pathway in mammals, particularly for developmental effects, may involve the disruption of de novo lipogenesis, which is crucial for fetal development.


[Click to download full resolution via product page](#)

Proposed toxicological pathway.

Experimental Protocols

The toxicological studies on clethodim and its metabolites were generally conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the probable methodologies for the key experiments cited.

Experimental Workflow for Toxicity Testing

[Click to download full resolution via product page](#)**General experimental workflow.**

Acute Oral Toxicity (based on OECD Guideline 423)

- Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a small number of animals per step.
- Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage. The outcome of the first step determines the next step. If mortality is observed, the next step uses a lower dose; if no mortality, a higher dose is used.
- Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Subchronic Oral Toxicity (based on OECD Guideline 408)

- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose per group, for a period of 90 days.
- Animals: Typically, rodents (rats are preferred) are used, with an equal number of males and females in each dose group.
- Procedure: The test substance is administered orally, usually mixed in the diet or drinking water, or by gavage. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical biochemistry at the end of the study are performed.
- Endpoint: A thorough gross necropsy is conducted on all animals, and tissues are collected for histopathological examination. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive Toxicity (based on OECD Guideline 416)

- Principle: The test substance is administered to parental (P) generation animals before and during mating, and for females, throughout gestation and lactation. The F1 generation is also exposed to the substance from weaning to maturity, and a second generation (F2) is produced.
- Animals: Typically, rats are used.
- Procedure: The substance is administered, usually orally, to multiple dose groups and a control group.
- Observations: Effects on mating performance, fertility, gestation length, parturition, and lactation are evaluated. The growth, viability, and development of the offspring are monitored.
- Endpoint: Reproductive and developmental parameters are analyzed to determine the NOAEL for parental and offspring toxicity.

Developmental Toxicity (based on OECD Guideline 414)

- Principle: The test substance is administered to pregnant females during the period of organogenesis.
- Animals: Typically, rats and rabbits are used.
- Procedure: The substance is administered daily by an appropriate route (usually oral) to at least three dose groups and a control group.
- Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoint: The NOAEL for maternal and developmental toxicity is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

- Principle: This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a state where

the bacteria can synthesize the required amino acid.

- Procedure: The test substance, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity (based on OECD Guideline 451)

- Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan to observe the development of neoplastic lesions.
- Animals: Typically, rats and mice are used.
- Procedure: The substance is administered, usually in the diet, for 18-24 months. At least three dose levels and a control group are used.
- Observations: Animals are observed for clinical signs of toxicity and the development of tumors.
- Endpoint: A complete histopathological examination of all organs and tissues is performed to identify any increase in tumor incidence.

Conclusion

Clethodim sulfoxide is a major metabolite of the herbicide clethodim. Based on the available toxicological data for clethodim and its metabolites, **clethodim sulfoxide** is considered to have a low to moderate order of acute toxicity. The primary target organ for repeated exposure is the liver. There is no evidence of genotoxicity or carcinogenicity. Developmental effects have been observed, but typically at doses that are also toxic to the mother. The toxicological profile of **clethodim sulfoxide** is generally considered to be covered by the extensive studies conducted on the parent compound, clethodim. Further research could focus on the specific toxicokinetics of **clethodim sulfoxide** and its potential to inhibit mammalian ACCase at environmentally relevant exposure levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. oecd.org [oecd.org]
- 6. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Absorption, Distribution, Metabolism, and Excretion (ADME)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123023#toxicological-profile-of-clethodim-sulfoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com